![molecular formula C5H5ClN2S B1629330 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole CAS No. 122684-54-2](/img/structure/B1629330.png)
5-Chloro-3-cyclopropyl-1,2,4-thiadiazole
Overview
Description
5-Chloro-3-cyclopropyl-1,2,4-thiadiazole (5-C3CT) is an organosulfur compound with a unique structure and a wide range of applications in the scientific community. It is a heterocyclic compound containing a five-membered ring with one sulfur atom and two nitrogen atoms. 5-C3CT is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the research and development of new materials and as a catalyst in chemical reactions.
Scientific Research Applications
Antimicrobial and Antifungal Properties
5-Chloro-3-cyclopropyl-1,2,4-thiadiazole derivatives have shown potential in antimicrobial and antifungal applications. Kumar and Panwar (2015) synthesized compounds from cyclopropane dicarboxylic acid with thiadiazole moieties, finding that some compounds exhibited significant antimicrobial and antifungal activities (Kumar & Panwar, 2015). Similarly, Zhai et al. (2016) reported the synthesis of a compound with good antifungal activity, highlighting its potential in combating fungal infections (Zhai et al., 2016).
Anticancer Evaluation
Several studies have evaluated the anticancer properties of thiadiazole derivatives. Noolvi et al. (2011) synthesized novel 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives, with one compound showing selectivity toward leukemic cancer cell lines (Noolvi et al., 2011). Proshin et al. (2019) also synthesized a series of 5-N,N-disubstituted-5-amino-3-(2-oxopropyl)-1,2,4-thiadiazoles and found some compounds with selective toxicity to cancer cells (Proshin et al., 2019).
Corrosion Inhibition
In the field of materials science, thiadiazoles have been investigated for their corrosion inhibition properties. Bentiss et al. (2007) studied 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel, finding significant inhibition effects (Bentiss et al., 2007).
Anti-inflammatory and Analgesic Applications
Research has also shown the potential of thiadiazole derivatives in anti-inflammatory and analgesic applications. A study by Kumar and Panwar (2015) identified compounds with potent anti-inflammatory and analgesic activities (Kumar & Panwar, 2015).
Antimalarial Agents
Faslager et al. (1973) synthesized derivatives of this compound with significant antimalarial activity, showing promise in the treatment of malaria (Faslager et al., 1973).
properties
IUPAC Name |
5-chloro-3-cyclopropyl-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUPMSWOBPCNDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602205 | |
Record name | 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
122684-54-2 | |
Record name | 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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